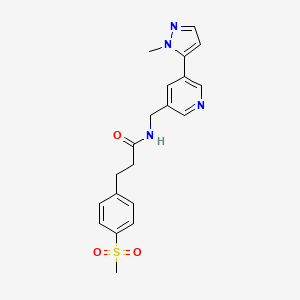
N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a useful research compound. Its molecular formula is C20H22N4O3S and its molecular weight is 398.48. The purity is usually 95%.
BenchChem offers high-quality N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Neutrophil Elastase Inhibition
N-((5-(1-Methyl-1H-Pyrazol-5-yl)pyridin-3-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide, as part of the compound AZD9668, has been identified as a novel oral inhibitor of neutrophil elastase. This enzyme plays a key role in respiratory diseases like bronchiectasis and chronic obstructive pulmonary disease. AZD9668's interaction with neutrophil elastase is rapidly reversible and highly selective, distinguishing it from earlier inhibitors. It has shown effectiveness in reducing lung inflammation and associated structural and functional changes in diseases, as demonstrated through various in vitro and in vivo experiments (Stevens et al., 2011).
Synthesis and Antimicrobial Activity
The compound has been used in the synthesis of new heterocyclic compounds, demonstrating significant antimicrobial activity. For example, its reaction with various chemical agents leads to the formation of compounds like pyrazoles, isoxazoles, and pyrimidinethiones, which have been evaluated for their antimicrobial properties (El‐Emary, Al-muaikel, & Moustafa, 2002).
Utility in Heterocyclic Synthesis
The compound has been integral in the synthesis of polyfunctionally substituted pyridine and pyrazole derivatives. These derivatives have various applications in medicinal chemistry, showcasing the compound's versatility in synthesizing novel heterocyclic structures (Hussein, Harb, & Mousa, 2008).
Photoluminescence in Iridium Complexes
It has also been used in the development of cationic bis-cyclometallated iridium(III) complexes, which exhibit green or blue photoluminescence. These complexes are potentially useful in light-emitting electrochemical cells, demonstrating the compound's application in materials science and engineering (Ertl et al., 2015).
Development of Serotonin Receptor Antagonists
Research has been conducted on derivatives of this compound as antagonists of serotonin 5-HT6 receptors. These antagonists have potential therapeutic significance for the treatment of central nervous system diseases, indicating the compound's role in developing new pharmacological agents (Ivashchenko et al., 2012).
Synthesis of Novel Sulfone Derivatives
The compound has been used in the synthesis of new sulfone derivatives with promising antimicrobial activities. These activities were found to be more significant in derivatives containing one sulfone group compared to those with two, highlighting its use in creating effective antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).
Propriétés
IUPAC Name |
N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-3-(4-methylsulfonylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-24-19(9-10-23-24)17-11-16(12-21-14-17)13-22-20(25)8-5-15-3-6-18(7-4-15)28(2,26)27/h3-4,6-7,9-12,14H,5,8,13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFDESWXWPXUKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)CCC3=CC=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2576745.png)
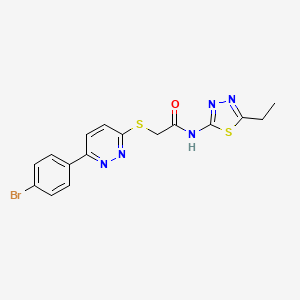
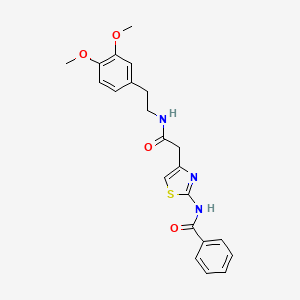
![Methyl 4-[4-(4-iodobenzoyl)piperazin-1-yl]-3-nitrobenzoate](/img/structure/B2576748.png)
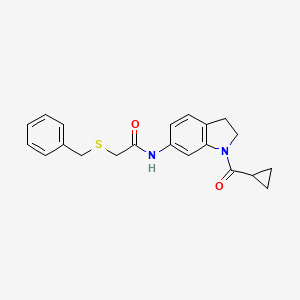
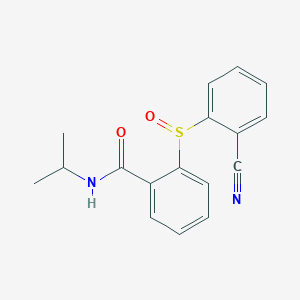
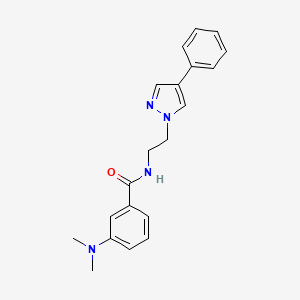
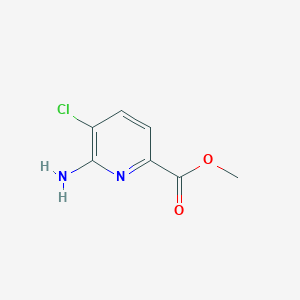
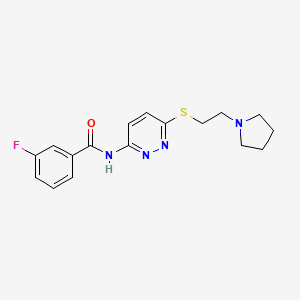
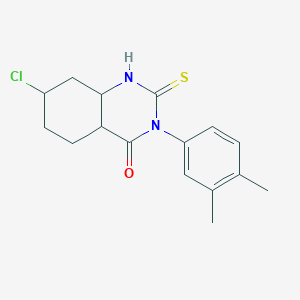
![2-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2576761.png)
![3-[(3-Chlorophenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B2576762.png)
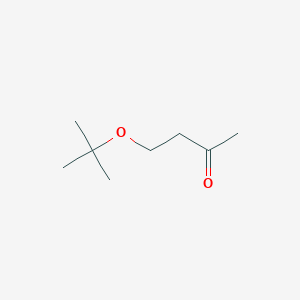
![N-(2-methoxy-5-methylphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2576766.png)